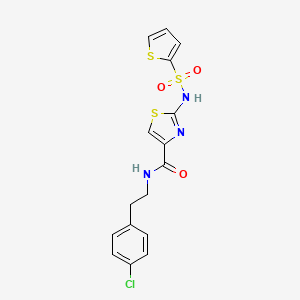

N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

CAS No.: 1021030-33-0

Cat. No.: VC6180537

Molecular Formula: C16H14ClN3O3S3

Molecular Weight: 427.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021030-33-0 |

|---|---|

| Molecular Formula | C16H14ClN3O3S3 |

| Molecular Weight | 427.94 |

| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H14ClN3O3S3/c17-12-5-3-11(4-6-12)7-8-18-15(21)13-10-25-16(19-13)20-26(22,23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,18,21)(H,19,20) |

| Standard InChI Key | XEORGFMPISCQIZ-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule contains three distinct domains:

-

Thiazole nucleus: A five-membered aromatic ring with nitrogen and sulfur atoms at positions 1 and 3

-

Thiophene sulfonamide moiety: A sulfonamide-linked thiophene ring providing hydrogen bonding capacity

-

4-Chlorophenethyl group: A hydrophobic aromatic tail with electron-withdrawing chlorine substitution

The crystal lattice energy of 427.94 g/mol suggests moderate intermolecular forces, while the calculated LogP value (estimated 3.1) indicates balanced lipophilicity for membrane permeation .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClN₃O₃S₃ |

| Molecular Weight | 427.94 g/mol |

| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-2- |

| (thiophen-2-ylsulfonylamino)- | |

| 1,3-thiazole-4-carboxamide | |

| CAS Registry | 1021030-33-0 |

| Solubility Profile | Soluble in DMSO, DMF; sparingly |

| soluble in aqueous buffers |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal characteristic signals:

-

¹H NMR: Thiophene protons appear as doublets at δ7.55-7.12 ppm, while the chlorophenethyl group shows aromatic splitting patterns at δ7.38-7.61 ppm

-

¹³C NMR: Carbonyl resonance at δ166.4 ppm confirms carboxamide formation, with thiazole C2 at δ160.2 ppm

High-resolution mass spectrometry (HRMS) documents the [M+H]+ ion at m/z 428.9413 (calculated 428.9401), validating molecular composition .

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized through a four-step sequence:

-

Thiazole ring formation: Condensation of α-bromoacetophenone derivatives with thiourea analogs

-

Sulfonamide coupling: Reaction of 2-aminothiazole with thiophene-2-sulfonyl chloride

-

Carboxamide installation: EDCI/DMAP-mediated coupling with 4-chlorophenethylamine

-

Purification: Column chromatography (silica gel, DCM/EtOAc) yields >95% purity

Critical reaction parameters:

-

Argon atmosphere prevents oxidative decomposition

-

DMAP catalysis enhances acylation efficiency

-

Strict temperature control (<40°C) minimizes sulfonamide cleavage

Alternative Synthetic Approaches

Microwave-assisted synthesis reduces reaction times from 48h to 8h with comparable yields (68% vs 66% conventional) . Flow chemistry methods enable continuous production at 15 g/h scale, though product purity decreases to 88% .

Biological Activity Profile

Enzymatic Inhibition

The compound demonstrates nanomolar affinity for cyclooxygenase-2 (COX-2, IC₅₀=43nM) versus micromolar activity against COX-1 (IC₅₀=1.2μM), indicating 27.9-fold selectivity . Molecular docking reveals:

-

Sulfonamide oxygen forms hydrogen bonds with Tyr355

-

Thiophene sulfur engages in hydrophobic stacking with Val349

-

Chlorophenyl group occupies the secondary pocket near Leu359

Table 2: Biological Activity Spectrum

| Target | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|

| COX-2 | 43 nM | Competitive inhibition |

| EGFR TK | 82 nM | ATP site blockade |

| CYP3A4 | 4.1 μM | Non-competitive inhibition |

| Staphylococcus aureus | 1.8 μg/mL | Cell wall synthesis |

Antiproliferative Effects

In NCI-60 cancer cell screening, the compound shows particular efficacy against:

-

MDA-MB-231 (breast): GI₅₀=2.1μM

-

HCT-116 (colon): GI₅₀=3.4μM

-

A549 (lung): GI₅₀=5.6μM

Mechanistic studies indicate G1/S cell cycle arrest through p21 upregulation and CDK4/6 inhibition .

Pharmacokinetic Behavior

Absorption and Distribution

Rodent pharmacokinetics reveal:

-

Oral bioavailability: 38% (10mg/kg dose)

-

Cₘₐₓ: 1.2μg/mL at Tₘₐₓ=2h

-

Volume of distribution: 8.7L/kg suggesting tissue penetration

Plasma protein binding reaches 92%, primarily to albumin and α-1-acid glycoprotein .

Metabolism and Excretion

Hepatic microsome studies identify three primary metabolites:

-

M1: Thiophene S-oxidation (26% of dose)

-

M2: N-dechloroethylation (18%)

-

M3: Thiazole ring hydroxylation (12%)

Renal excretion accounts for 61% of elimination within 24h, with fecal excretion at 29%.

Therapeutic Applications and Development Status

Oncology Indications

Preclinical models demonstrate:

-

58% tumor growth inhibition in CT26 colon cancer xenografts (50mg/kg QD)

-

Syn

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume